

# Application Notes and Protocols for Cell-Based Screening of DNDI-6148 Analogs

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## Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B11931583

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## Introduction

**DNDI-6148** is a benzoxaborole compound that has shown significant promise as a preclinical candidate for the treatment of visceral leishmaniasis.[1] Its primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme crucial for the processing of pre-mRNA in the parasite.[2][3] Although the clinical development of **DNDI-6148** has been deprioritized due to preclinical toxicity signals, its novel mechanism of action makes its analogs valuable candidates for further investigation.[4]

These application notes provide detailed protocols for robust and reproducible cell-based assays to screen **DNDI-6148** analogs for their efficacy against *Leishmania donovani*, the causative agent of visceral leishmaniasis, and to assess their cytotoxicity against mammalian cells.

## Data Presentation: In Vitro Efficacy and Cytotoxicity of DNDI-6148 and Analogs

The following tables summarize the in vitro activity of **DNDI-6148** and some of its analogs against *Leishmania donovani* amastigotes and their cytotoxicity against various mammalian cell lines. This data serves as a benchmark for the screening of new analogs.

Table 1: Anti-leishmanial Activity of **DNDI-6148** and Analogs against Intracellular *L. donovani* Amastigotes

Compound	<i>L. donovani</i> Strain	IC50 ( $\mu\text{M}$ )	Reference
DNDI-6148	MHOM/IN/80/DD8	2.46	[5]
DNDI-6148	MHOM/ET/67/HU3	1.62 $\pm$ 1.07	[5]
DNDI-6148	MHOM/SD/62/1SCL2 D	0.15	[5]
Analog 1	<i>L. infantum</i>	0.047	[2]
Analog 2	<i>L. infantum</i>	0.038	[2]
Analog 3	<i>L. infantum</i>	0.029	[2]

Table 2: Cytotoxicity of **DNDI-6148** and Analogs against Mammalian Cell Lines

Compound	Cell Line	CC50 ( $\mu\text{M}$ )	Selectivity Index (SI = CC50/IC50)	Reference
DNDI-6148	PMM	>38	>15.4 (for DD8 strain)	[6]
DNDI-6148	MRC5	>38	>15.4 (for DD8 strain)	[6]
Analog 1	PMM	>38	>808	[2]
Analog 2	PMM	>38	>1000	[2]
Analog 3	PMM	>38	>1310	[2]

PMM: Primary Mouse Macrophages MRC5: Human lung fibroblast cell line

## Experimental Protocols

### Intracellular *Leishmania donovani* Amastigote Assay in THP-1 Macrophages

This assay is considered the gold standard for in vitro screening of anti-leishmanial compounds as it evaluates the efficacy against the clinically relevant intracellular amastigote stage of the parasite.

#### Materials:

- *Leishmania donovani* promastigotes (e.g., MHOM/IN/80/DD8)
- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Test compounds (**DNDI-6148** analogs) and control drugs (e.g., Amphotericin B, Miltefosine)
- 96-well clear-bottom black plates
- Resazurin sodium salt
- Fluorescence plate reader

#### Protocol:

- THP-1 Cell Differentiation:
  - Seed THP-1 monocytes at a density of  $1 \times 10^5$  cells/well in a 96-well plate in complete RPMI-1640 medium.
  - Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.

- Incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator until cells become adherent and macrophage-like.
- After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with pre-warmed RPMI-1640.
- Infection with *Leishmania donovani* Promastigotes:
  - Culture *L. donovani* promastigotes in M199 medium to stationary phase to enrich for infective metacyclic forms.
  - Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
  - Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate parasite-cell contact.
  - Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for phagocytosis and transformation of promastigotes into amastigotes.
  - After 24 hours, wash the wells gently with pre-warmed RPMI-1640 to remove any non-internalized promastigotes.
- Compound Treatment:
  - Prepare serial dilutions of the **DNDI-6148** analogs and control drugs in complete RPMI-1640. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
  - Add the diluted compounds to the wells containing infected macrophages. Include vehicle-treated wells as a negative control.
  - Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Quantification of Intracellular Amastigotes (Resazurin-based Viability Assay):
  - After the 72-hour incubation, carefully remove the culture medium.

- Add 100  $\mu$ L of fresh medium and 20  $\mu$ L of resazurin solution (0.15 mg/mL in DPBS) to each well.
- Incubate for 4-6 hours at 37°C.
- Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- The fluorescence intensity is proportional to the number of viable amastigotes.
- Data Analysis:
  - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Cytotoxicity Assay in THP-1 Macrophages

This assay is performed in parallel to the efficacy assay to determine the selectivity of the **DNDI-6148** analogs.

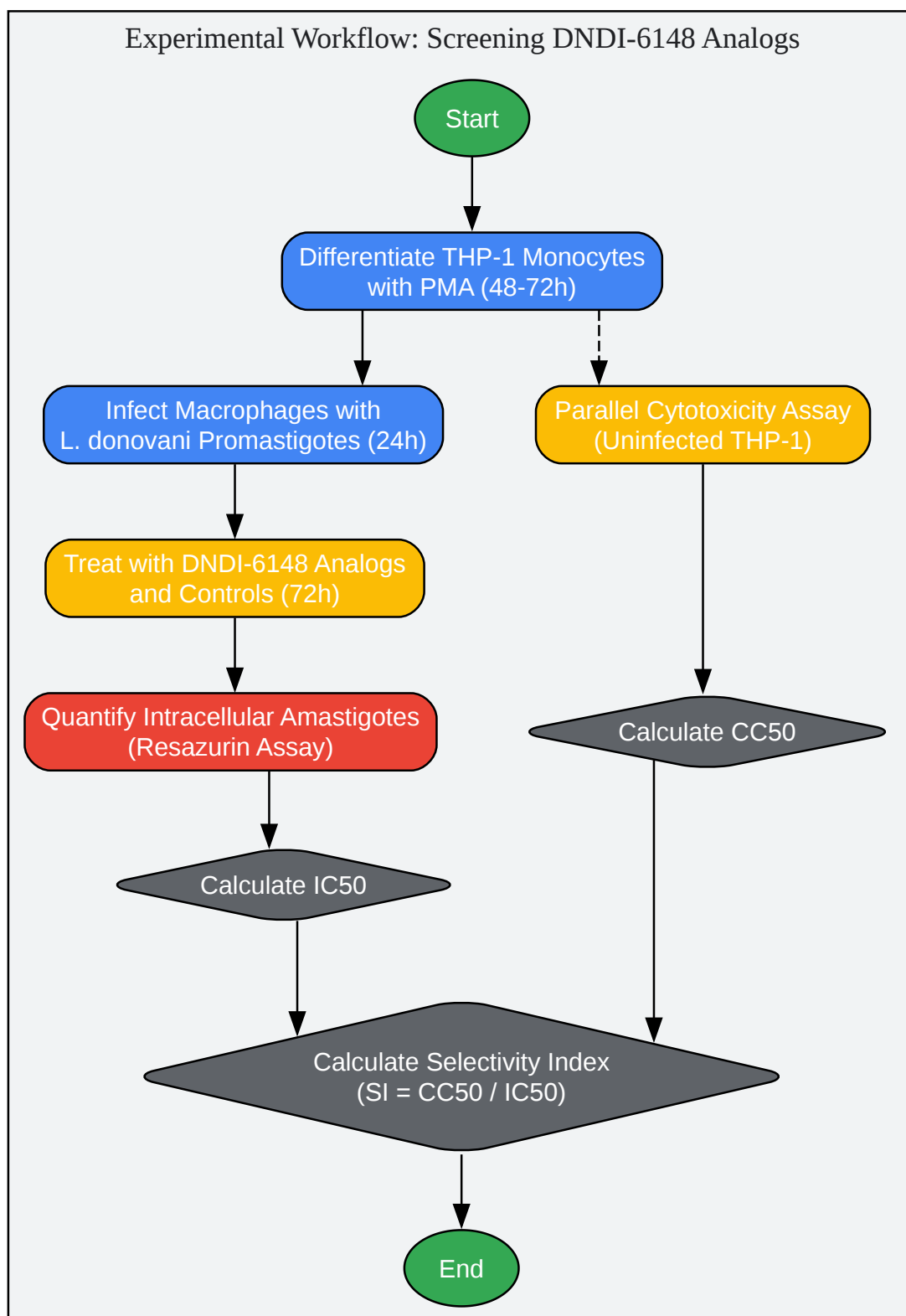
Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- PMA
- Test compounds (**DNDI-6148** analogs) and a positive control for cytotoxicity (e.g., digitonin)
- 96-well clear-bottom black plates
- Resazurin sodium salt
- Fluorescence plate reader

Protocol:

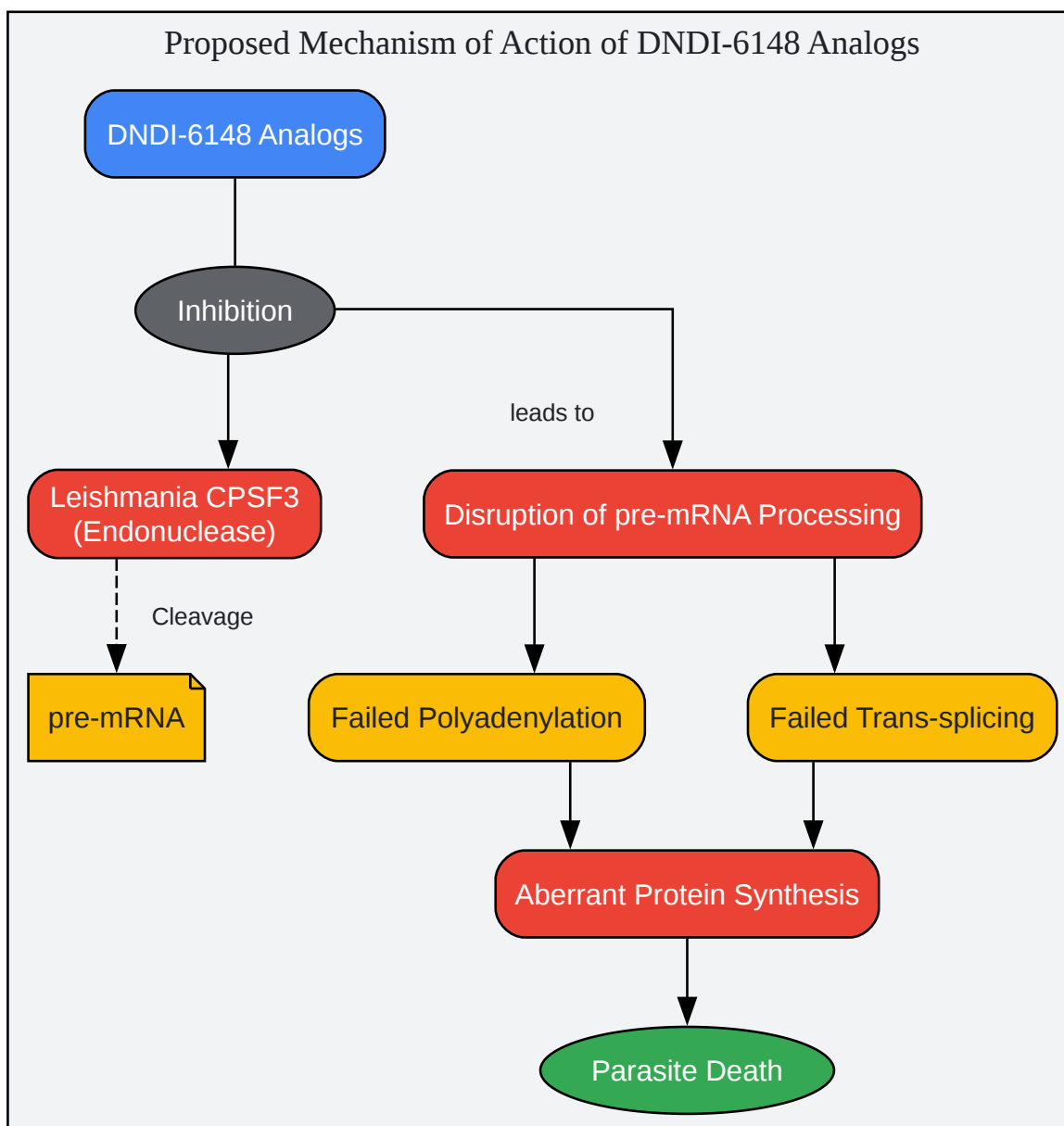
- THP-1 Cell Differentiation:
  - Follow the same procedure as described in the intracellular amastigote assay (Protocol 1, step 1).
- Compound Treatment:
  - Prepare serial dilutions of the **DNDI-6148** analogs and control compound in complete RPMI-1640.
  - Add the diluted compounds to the wells containing differentiated, uninfected THP-1 macrophages.
  - Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Quantification of Cell Viability (Resazurin Assay):
  - Follow the same procedure as described for the quantification of intracellular amastigotes (Protocol 1, step 4).
- Data Analysis:
  - Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.
  - Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
  - Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

## Visualizations



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Caption: Workflow for screening **DNDI-6148** analogs.



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Caption: Signaling pathway of **DNDI-6148** analogs.

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